molecular formula C14H19NO3S2 B14383501 L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- CAS No. 88389-36-0

L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-

Cat. No.: B14383501
CAS No.: 88389-36-0
M. Wt: 313.4 g/mol
InChI Key: FZRGABJCSDRJBM-KIYNQFGBSA-N
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Description

L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is a complex organic compound that belongs to the family of amino acids This compound is characterized by the presence of a thiol group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- typically involves the condensation of aminothiols with mercapto-carbonyl compounds. One common method is the reaction of L-cysteine with a mercapto-carbonyl compound under controlled conditions. The reaction is usually carried out in a methanol solvent at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction leads to the cleavage of disulfide bonds, regenerating the thiol group.

Scientific Research Applications

L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. Additionally, the compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A simpler amino acid with a thiol group, used in similar applications.

    Cysteamine: Another thiol-containing compound with similar chemical properties.

    Dithiothreitol: A reducing agent used to break disulfide bonds in proteins.

Uniqueness

L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various scientific and industrial applications .

Properties

CAS No.

88389-36-0

Molecular Formula

C14H19NO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

(2R)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C14H19NO3S2/c1-20-9-12(14(17)18)15-13(16)11(8-19)7-10-5-3-2-4-6-10/h2-6,11-12,19H,7-9H2,1H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1

InChI Key

FZRGABJCSDRJBM-KIYNQFGBSA-N

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Canonical SMILES

CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Origin of Product

United States

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